molecular formula C9H9B B3117390 4-Bromo-2-ethenyl-1-methylbenzene CAS No. 2229108-90-9

4-Bromo-2-ethenyl-1-methylbenzene

Cat. No.: B3117390
CAS No.: 2229108-90-9
M. Wt: 197.07 g/mol
InChI Key: ZNJZKMXUMHUSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethenyl-1-methylbenzene is a substituted benzene derivative characterized by a bromine atom at the para (4th) position, an ethenyl (vinyl) group at the ortho (2nd) position, and a methyl group at the adjacent ortho (1st) position. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name

4-bromo-2-ethenyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJZKMXUMHUSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethenyl-1-methylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethenyl-1-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution and other reactions. The bromine atom and ethenyl group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between 4-Bromo-2-ethenyl-1-methylbenzene and related brominated benzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Br (4), CH₂=CH (2), CH₃ (1) C₉H₉Br 197.08 Ethenyl group enhances reactivity N/A (Target)
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), OCH₂C₆H₅ (4), OCH₃ (1) C₁₄H₁₃BrO₂ 297.16 Bulky benzyloxy group
4-Bromo-2-ethoxy-1-methylbenzene Br (4), OCH₂CH₃ (2), CH₃ (1) C₉H₁₁BrO 215.09 Ethoxy group increases polarity
4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene Br (4), C(CH₃)(C₆H₄OCH₂CH₃) (2), CH₃ (1) C₁₈H₂₁BrO 333.26 Sterically hindered substituent
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene Br (2), BrCH₂CH₂O (1), CH₃ (4) C₉H₁₀Br₂O 294.00 Dihalogenated, bifunctional

Key Observations :

  • Substituent Effects : The ethenyl group in the target compound likely enhances reactivity in polymerization or cross-coupling reactions compared to ethoxy or benzyloxy groups .
  • Steric Hindrance : Bulky substituents, as in 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, reduce conformational flexibility and alter crystal packing .
  • Electronic Effects : Electron-withdrawing bromine and electron-donating methyl/ethoxy groups influence electronic properties, affecting solubility and dipole moments .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Crystal System (if reported) Reference
This compound Not reported Not reported ~1.4 (estimated) N/A N/A
4-Benzyloxy-2-bromo-1-methoxybenzene Not reported Not reported Not reported Monoclinic (P2₁/c)
4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene Not reported Not reported 1.376 Monoclinic (P2₁/n), a = 11.164 Å, b = 9.514 Å, c = 16.135 Å
4-(Bromomethyl)-2-chloro-1-ethoxybenzene Not reported 288.9 (predicted) 1.455 Not reported

Key Findings :

  • Crystallography: The monoclinic crystal system (space group P2₁/n) observed in 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene suggests dense packing due to van der Waals interactions, a feature shared with other brominated aromatics .
  • Density : Higher density in halogenated compounds (e.g., 1.455 g/cm³ in 4-(bromomethyl)-2-chloro-1-ethoxybenzene) correlates with increased molecular weight and halogen content .

Key Observations :

  • Bromination Strategies : N-Bromosuccinimide (NBS) is widely used for regioselective bromination in aromatic systems .
  • Protection/Deprotection : Acetyl and benzyl groups are employed to protect hydroxyl groups during multi-step syntheses .

Biological Activity

Overview

4-Bromo-2-ethenyl-1-methylbenzene, also known as a brominated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and an ethenyl group attached to a methyl-substituted benzene ring. This unique structure contributes to its reactivity and interactions with biological molecules.

The biological activity of this compound is largely attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows it to interact with various biomolecules, potentially leading to cytotoxic effects on cancer cells and other biological targets. The presence of the bromine atom enhances its electrophilicity, making it a reactive species in biological systems .

Anticancer Potential

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of leukemia and melanoma cells. The compound's effectiveness is often compared with established anticancer agents, demonstrating promising results in terms of lower IC50 values in certain assays .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundK-562 (Leukemia)1.95Staurosporine4.18
MDA-MB-435 (Melanoma)2.36Chlorambucil52
HCT-116 (Colon)3.45Erlotinib0.42

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A recent study screened various derivatives of this compound against multiple cancer cell lines, revealing significant cytotoxicity and suggesting potential as an anticancer agent .
  • Mechanism-Based Research : Another study explored the mechanisms by which this compound interacts with cellular targets, emphasizing its role in inhibiting key signaling pathways involved in cancer progression.
  • Pharmacological Applications : Investigations into the pharmacological applications of this compound have highlighted its potential as a lead compound for drug development, particularly in the context of anticancer therapies .

Toxicological Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicological assessments suggest that while it exhibits potent biological activity, further studies are necessary to fully understand its safety and efficacy in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-ethenyl-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethenyl-1-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.